REACTION_CXSMILES
|
C1(NCCO)C=CC=CC=1.[CH2:11]([O:13][C@@H:14]([CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1)[C:15]([OH:17])=[O:16])[CH3:12].O.S(=O)(=O)(O)O>C1(C)C=CC=CC=1>[CH2:11]([O:13][CH:14]([CH2:18][C:19]1[CH:24]=[CH:23][C:22]([O:25][CH2:26][C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:21][CH:20]=1)[C:15]([OH:17])=[O:16])[CH3:12] |f:0.1|
|
Name
|
(S)-2-ethoxy-3-(4-benzyloxyphenyl)propanoic acid α-methyl benzyl amino
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
( 12 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
(S)-2-ethoxy-3-(4-benzyloxyphenyl) propanoic acid phenyl glycinol salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)NCCO.C(C)O[C@H](C(=O)O)CC1=CC=C(C=C1)OCC1=CC=CC=C1
|
Name
|
( 18 )
|
Quantity
|
6.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
12.5 (± 2.5) °C
|
Type
|
CUSTOM
|
Details
|
stirred for 5-10 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was taken in a reaction flask
|
Type
|
CUSTOM
|
Details
|
Aqueous and organic layers were separated
|
Type
|
EXTRACTION
|
Details
|
Aqueous layer was extracted with toluene (35 ml)
|
Type
|
WASH
|
Details
|
The combined toluene layers were washed with water (20 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
7.5 (± 2.5) min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)O)CC1=CC=C(C=C1)OCC1=CC=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |